1,4-Pentadien-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-5(6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUFSAXZMGPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52501-13-0 | |

| Record name | Poly(vinyl ketone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52501-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60337521 | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890-28-4 | |

| Record name | Vinyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001890284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIVINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WPQ70H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Pentadien-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-one, commonly known as divinyl ketone, is a highly reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its cross-conjugated dienone structure is the cornerstone of its chemical reactivity, most notably in the Nazarov cyclization to form cyclopentenone rings—a prevalent motif in natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound and its derivatives. It includes tabulated physical and spectroscopic data, detailed experimental protocols for its synthesis and flagship reaction, and visual diagrams to elucidate its structural and reactive pathways.

Chemical Structure and Nomenclature

This compound is a simple, five-carbon molecule featuring a central ketone functional group conjugated with two terminal vinyl groups. This cross-conjugation dictates its electronic properties and reactivity.

-

IUPAC Name: Penta-1,4-dien-3-one

-

Common Name: Divinyl ketone

-

CAS Number: 1890-28-4

-

Molecular Formula: C₅H₆O

-

SMILES: C=CC(=O)C=C

The planarity of the conjugated system allows for electron delocalization across the molecule, influencing its spectroscopic characteristics and susceptibility to both nucleophilic attack and pericyclic reactions.

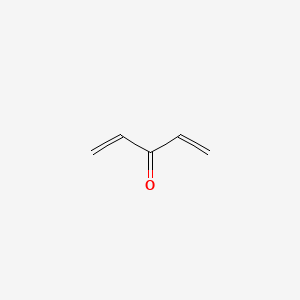

Logical Structure of this compound

Caption: Molecular graph of this compound.

Physicochemical Properties

Due to its high reactivity and tendency to polymerize, experimental data for pure, unsubstituted this compound is scarce.[1] The data presented below includes computed values for the parent compound and experimental values for the more stable, crystalline solid, 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone), for comparison.

Table 1: Physical Properties of this compound and a Key Derivative

| Property | This compound (Divinyl Ketone) | 1,5-Diphenyl-1,4-pentadien-3-one (trans,trans-Dibenzylideneacetone) |

| Molecular Weight | 82.10 g/mol | 234.29 g/mol |

| Boiling Point | 98.7 °C at 760 mmHg (Predicted) | 400.7 °C at 760 mmHg |

| Melting Point | N/A (Typically not isolated as a stable solid) | 107-113 °C |

| Density | 0.834 g/cm³ (Predicted) | 1.1 g/cm³ |

| Appearance | Colorless liquid (Predicted) | Yellow crystalline powder |

| Solubility | Soluble in water (2.89 x 10⁴ mg/L at 25°C, est.) | Insoluble in water; Soluble in ethanol, acetone, chloroform |

| logP | 1.1 (Computed) | 3.98 |

Spectroscopic Properties

The spectroscopic signature of this compound is characterized by the combined features of a ketone and two vinyl groups.

Table 2: Spectroscopic Data and Interpretation

| Spectrum Type | This compound (Predicted) | 1,5-Diphenyl-1,4-pentadien-3-one (Experimental) |

| ¹H NMR | δ ~6.0-7.0 ppm (olefinic protons, complex multiplets), δ ~2.5-3.0 ppm (protons α to C=O, if applicable) | δ ~6.6-7.8 ppm (m, aromatic and olefinic protons) |

| ¹³C NMR | δ ~190-200 ppm (C=O), δ ~125-140 ppm (olefinic carbons) | δ ~188 ppm (C=O), δ ~120-145 ppm (aromatic and olefinic carbons) |

| IR (cm⁻¹) | ~1660-1685 (C=O stretch, conjugated), ~1620-1640 (C=C stretch), ~3010-3100 (=C-H stretch) | ~1650-1670 (C=O stretch), ~1600 (C=C stretch), ~3020-3080 (=C-H stretch) |

| Mass Spec (m/z) | 82 (M⁺) | 234 (M⁺) |

Note: Conjugation lowers the carbonyl (C=O) stretching frequency in the IR spectrum from the typical ~1715 cm⁻¹ for a saturated ketone.

Chemical Reactivity and Key Reactions

Divinyl ketone is a potent annulation reagent, primarily utilized for its ability to undergo cyclization reactions.

The Nazarov Cyclization

The most significant reaction of divinyl ketones is the acid-catalyzed Nazarov cyclization, which produces cyclopentenone derivatives. This reaction is a powerful tool in organic synthesis for constructing five-membered rings.

Mechanism:

-

Activation: A Lewis or Brønsted acid activates the carbonyl group.

-

Cation Formation: This activation facilitates the formation of a pentadienyl cation.

-

Electrocyclization: A 4π conrotatory electrocyclic ring closure occurs, forming an oxyallyl cation intermediate.

-

Elimination & Tautomerization: Elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.

Nazarov Cyclization Pathway

Caption: Key steps in the acid-catalyzed Nazarov cyclization.

Experimental Protocols

General Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for synthesizing substituted 1,4-pentadien-3-ones, such as the 1,5-diphenyl derivative, via a base-catalyzed aldol condensation.

Workflow for Synthesis

Caption: General workflow for synthesizing 1,5-diphenyl-1,4-pentadien-3-one.

Methodology:

-

Preparation: A solution of an appropriate aldehyde (2 equivalents) and acetone (1 equivalent) is prepared in a solvent mixture, typically aqueous ethanol.

-

Reaction Initiation: The solution is stirred vigorously at room temperature while a 10% aqueous solution of sodium hydroxide is added dropwise. The mixture typically turns pale yellow.

-

Reaction: The mixture is stirred at room temperature for 2-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized or made slightly acidic by the addition of dilute hydrochloric acid. This often causes the product to precipitate.

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure this compound derivative.

Nazarov Cyclization of a Divinyl Ketone

This protocol provides a representative procedure for the Lewis acid-catalyzed Nazarov cyclization.

Methodology:

-

Reactant Setup: The divinyl ketone (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C using an ice bath.

-

Catalyst Addition: A solution of a Lewis acid, such as tin(IV) chloride (SnCl₄, 2 equivalents, 1.0 M in DCM), is added dropwise to the cooled, stirring solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 30 minutes.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is stirred vigorously for 15 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the cyclopentenone.

Safety and Handling

This compound and its analogues should be handled with care in a well-ventilated area or a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[2]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition.[2]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

-

Conclusion

This compound is a molecule of significant synthetic utility, primarily as a precursor for the stereoselective synthesis of cyclopentenones via the Nazarov cyclization. While the parent compound is highly reactive, its more stable derivatives are easily synthesized and handled. Understanding its structure, properties, and reactivity is crucial for leveraging its potential in the synthesis of complex molecular architectures relevant to natural product chemistry and drug development. The protocols and data provided herein serve as a technical resource for researchers in these fields.

References

Spectroscopic Profile of 1,4-Pentadien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Pentadien-3-one (also known as divinyl ketone), a molecule of significant interest in organic synthesis. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide also includes detailed data for the well-characterized derivative, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one, to serve as a valuable reference.

Spectroscopic Data of this compound (Divinyl Ketone)

Direct spectroscopic data for the parent this compound is not extensively published. However, mass spectrometry and infrared spectroscopy data are available and summarized below.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a primary fragmentation pattern that reflects its molecular structure.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Putative Fragment |

| 55 | Top Peak | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 27 | 2nd Highest | [C₂H₃]⁺ |

| 54 | 3rd Highest | [C₄H₆]⁺ |

Data sourced from PubChem CID 543199.[1]

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of this compound is available, though detailed peak assignments are not extensively documented in readily accessible literature. The characteristic absorptions would be expected in the regions of C=O stretching (around 1700-1680 cm⁻¹) and C=C stretching (around 1640-1620 cm⁻¹).

Spectroscopic Data of (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

The spectroscopic data for the diphenyl derivative is well-documented and provides a useful analogue for understanding the spectral characteristics of the pentadienone core.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one in CDCl₃ shows characteristic signals for the olefinic and aromatic protons.

Table 2: ¹H NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.71 | d | 2H | Hα (protons on the double bond adjacent to the phenyl groups) |

| 7.59 | m | 4H | Aromatic protons (ortho) |

| 7.49 - 7.27 | m | 6H | Aromatic protons (meta, para) |

| 7.08 | d | 2H | Hβ (protons on the double bond adjacent to the carbonyl group) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

| Chemical Shift (ppm) | Assignment |

| ~189 | C=O (Ketone) |

| ~143 | Cα (Olefinic, adjacent to phenyl) |

| ~135 | Aromatic (quaternary) |

| ~130 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~126 | Cβ (Olefinic, adjacent to carbonyl) |

Note: These are approximate chemical shift values. Quaternary carbons typically show lower intensity peaks.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl and alkene functional groups.

Table 4: IR Spectroscopy Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

| Frequency (cm⁻¹) | Description |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600, ~1580 | C=C stretch (alkene and aromatic) |

| ~980 | C-H bend (trans-alkene) |

Mass Spectrometry

The mass spectrum of the diphenyl derivative shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Data for (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

| m/z | Relative Intensity | Putative Fragment |

| 234 | High | [M]⁺ (Molecular Ion) |

| 233 | High | [M-H]⁺ |

| 205 | Moderate | [M-CHO]⁺ |

| 131 | High | [C₉H₇O]⁺ |

| 103 | High | [C₇H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be homogeneous.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[4][5]

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR for Liquids

-

Blank Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the surface of the ATR crystal.

-

Data Acquisition: Acquire the infrared spectrum. The IR beam will penetrate a short distance into the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Transmission IR for Liquids (Neat Sample)

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]

-

Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Store the plates in a desiccator.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.[7]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C5H6O | CID 543199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. sc.edu [sc.edu]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical Properties of Divinyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl ketone, systematically known as penta-1,4-dien-3-one, is a highly reactive organic compound with the chemical formula C₅H₆O.[1] Its bifunctional nature, possessing both a ketone and two vinyl groups, makes it a versatile reagent in organic synthesis, most notably as a key substrate in the Nazarov cyclization for the formation of cyclopentenone rings.[2][3][4][5] This technical guide provides a comprehensive overview of the physical properties of divinyl ketone, supported by available data and general experimental methodologies. Due to its high reactivity and tendency to polymerize, obtaining precise and consistent physical data can be challenging.[6][7]

Core Physical Properties

The physical characteristics of divinyl ketone are summarized below. It is important to note that some discrepancies exist in the reported literature values, which may be attributed to varying experimental conditions or the purity of the sample.

| Property | Value(s) | Source(s) |

| Molecular Formula | C₅H₆O | [1][7] |

| Molecular Weight | 82.10 g/mol | [1][7] |

| Appearance | Solid powder or colorless liquid | [1][8] |

| Boiling Point | 98.7 °C at 760 mmHg49 °C at 100 Torr | [8][9] |

| Melting Point | Data not available | [8] |

| Density | 0.834 g/cm³0.8811 g/cm³ | [7] |

| Solubility | Soluble in DMSO |

Spectroscopic Data (Estimated)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of divinyl ketone is expected to show signals corresponding to the vinyl protons. The protons on the double bonds will likely appear in the range of 5.5-7.0 ppm. The two vinyl groups are chemically equivalent, which would simplify the spectrum. The protons closer to the carbonyl group (α-protons) would be further downfield than the terminal vinyl protons (β-protons) due to the electron-withdrawing effect of the carbonyl group.

-

δ 6.0-6.5 ppm (dd, 2H): Protons on the carbon adjacent to the carbonyl (CH=CH-C=O).

-

δ 5.8-6.0 ppm (d, 2H): Terminal vinyl protons cis to the main chain.

-

δ 5.6-5.8 ppm (d, 2H): Terminal vinyl protons trans to the main chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon in the typical downfield region for ketones, and signals for the sp² hybridized carbons of the vinyl groups.

-

δ 190-200 ppm: Carbonyl carbon (C=O).

-

δ 130-140 ppm: Carbons of the C=C double bonds.

-

δ 125-135 ppm: Terminal carbons of the vinyl groups (=CH₂).

IR (Infrared) Spectroscopy

The IR spectrum of an α,β-unsaturated ketone like divinyl ketone would be characterized by a strong absorption band for the carbonyl group, which is at a slightly lower wavenumber than that of a saturated ketone due to conjugation.

-

~1685 cm⁻¹: C=O stretching vibration (strong).[10]

-

~1620 cm⁻¹: C=C stretching vibration (medium).

-

~3010-3090 cm⁻¹: =C-H stretching vibrations (medium).

-

~910-990 cm⁻¹: =C-H bending vibrations (strong, characteristic of vinyl groups).

UV-Vis (Ultraviolet-Visible) Spectroscopy

As a conjugated system, divinyl ketone is expected to exhibit two main absorption bands in its UV-Vis spectrum.

-

π → π* transition: A strong absorption band is expected in the range of 210-240 nm.

-

n → π* transition: A weaker absorption band is expected at a longer wavelength, typically around 310-330 nm.

Key Chemical Reactivity: The Nazarov Cyclization

Divinyl ketone is a primary substrate for the Nazarov cyclization, an acid-catalyzed pericyclic reaction that forms a cyclopentenone ring.[2][3][4][5] This reaction is a powerful tool in organic synthesis for the construction of five-membered rings.

The general mechanism involves the following steps:

-

Activation: A Lewis or Brønsted acid activates the ketone, promoting the formation of a pentadienyl cation.[2][3]

-

Electrocyclization: The pentadienyl cation undergoes a 4π conrotatory electrocyclic ring closure to form an oxyallyl cation intermediate.[2][3][4]

-

Deprotonation: A proton is eliminated from a carbon adjacent to the cationic center.[2][3]

-

Tautomerization: The resulting enol tautomerizes to the more stable cyclopentenone product.[3]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of divinyl ketone were not found in the literature search, general and widely accepted methods are provided below.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Heating oil

Procedure:

-

Place a small amount of the liquid sample (a few drops) into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.

-

Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11][12]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Thermometer

Procedure (using a graduated cylinder and balance):

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Carefully add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately.

-

Weigh the graduated cylinder with the liquid and record the total mass.

-

The mass of the liquid is the difference between the final and initial masses.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Measure the temperature of the liquid, as density is temperature-dependent.

-

For higher accuracy, a pycnometer should be used, which is a flask with a specific, accurately known volume.[13][14][15][16]

Synthesis of Divinyl Ketone

A common method for the synthesis of divinyl ketone involves the reaction of acetone with formaldehyde in the presence of a secondary amine salt, followed by dehydration.

References

- 1. medkoo.com [medkoo.com]

- 2. Nazarov Cyclization [organic-chemistry.org]

- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Divinyl ketone | TargetMol [targetmol.com]

- 8. targetmol.com [targetmol.com]

- 9. Divinyl ketone | annulation reagent | CAS# 1890-28-4 | InvivoChem [invivochem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phillysim.org [phillysim.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 1,4-Pentadien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Pentadien-3-one, commonly known as divinyl ketone, is a highly reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its pronounced reactivity, stemming from the presence of two activated vinyl groups flanking a central carbonyl, makes it a valuable precursor for a variety of important chemical transformations. However, this high reactivity also contributes to its inherent instability and tendency to polymerize. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its handling, storage, and key chemical reactions, including cycloadditions, conjugate additions, and polymerization. Detailed experimental protocols and quantitative data, where available, are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Introduction

This compound (Divinyl Ketone) is a key intermediate in organic synthesis, prized for its ability to participate in a wide range of chemical reactions. Its structure, featuring a conjugated system of two vinyl groups and a ketone, makes it a potent Michael acceptor and a reactive diene or dienophile in cycloaddition reactions. This reactivity profile has been exploited in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1] However, the very features that make divinyl ketone a valuable reagent also render it unstable and prone to spontaneous polymerization.[2][3] A thorough understanding of its stability and reactivity is therefore crucial for its safe and effective use in a laboratory setting.

Stability and Handling

Divinyl ketone is a highly reactive and easily polymerized compound.[3] Proper handling and storage are essential to maintain its integrity and prevent unwanted side reactions.

Storage Recommendations: For short-term storage (days to weeks), it is recommended to keep divinyl ketone in a dry, dark environment at 0-4 °C.[2] For long-term storage (months to years), the compound should be stored at -20 °C.[2][3] It is stable enough for shipment at ambient temperatures for a few weeks.[2]

Handling Precautions: Due to its reactivity, divinyl ketone should be handled in a well-ventilated area. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Chemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | |

| Molecular Weight | 82.10 g/mol | |

| Appearance | Typically exists as a solid at room temperature.[4] | [4] |

| Purity | >98% (when freshly prepared or properly stored) | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one is available and can be used as a reference for identifying the characteristic signals of the pentadienone core.[5][6]

-

¹³C NMR: The carbon-13 NMR spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one provides information on the chemical shifts of the carbonyl and vinyl carbons.[5][6]

-

FTIR: The infrared spectrum of (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bonds.[7][8][9]

Reactivity and Key Reactions

This compound is a versatile reagent that participates in a variety of chemical transformations, primarily driven by the electrophilicity of the β-carbons of the vinyl groups and the dienophilic/dienic character of the conjugated system.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and divinyl ketones are the classic substrates for this reaction.[1] The reaction proceeds via a 4π-electrocyclization of a pentadienyl cation intermediate, which is typically generated by the activation of the divinyl ketone with a Lewis acid or a protic acid.[1]

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Divinyl ketone | TargetMol [targetmol.com]

- 4. Divinyl ketone | annulation reagent | CAS# 1890-28-4 | InvivoChem [invivochem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Solved Explain how you could use 1H and 13C NMR to confirm | Chegg.com [chegg.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 1,5-diphenyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a Ketone: A Technical Guide to the Discovery and Synthesis of Divinyl Ketone

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of divinyl ketone synthesis, tailored for researchers, scientists, and professionals in drug development. It delves into the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthetic routes.

Historical Perspective: The Pioneering Work of Nazarov and Zaretskaya

The journey into the synthesis of divinyl ketone is intrinsically linked to the groundbreaking work of Soviet chemist Ivan Nikolaevich Nazarov and his student, I. I. Zaretskaya. In a seminal 1941 publication, they first reported the synthesis of divinyl ketones. Their method involved the mercury-catalyzed hydration of divinylacetylenes. This discovery was a crucial stepping stone to their more widely recognized contribution, the Nazarov cyclization, a powerful method for constructing cyclopentenones where divinyl ketone is a key intermediate. Nazarov correctly deduced that allyl vinyl ketones could isomerize in situ to form divinyl ketones before undergoing the ring-closing reaction.

Key Synthetic Methodologies

The synthesis of divinyl ketones has evolved since its initial discovery, with several methods being developed to access this versatile chemical building block. The following sections detail the primary synthetic routes, including historical and contemporary approaches.

Hydration of Divinylacetylenes (Nazarov & Zaretskaya, 1941)

The inaugural method for divinyl ketone synthesis relied on the addition of water across the triple bond of a divinylacetylene precursor, catalyzed by a mercury salt.

Experimental Protocol:

-

Reactants: Divinylacetylene, water, mercury(II) sulfate (catalyst), sulfuric acid.

-

Procedure: A mixture of divinylacetylene in a suitable solvent (e.g., aqueous alcohol) is treated with a catalytic amount of mercury(II) sulfate and sulfuric acid. The reaction mixture is stirred at a controlled temperature until the hydration is complete.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Logical Relationship Diagram:

The Multifaceted Biological Activities of 1,4-Pentadien-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-pentadien-3-one scaffold, a key structural motif in curcumin and its analogues, has emerged as a privileged pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. These compounds often exhibit superior potency and improved pharmacokinetic profiles compared to the natural product curcumin.[1][2]

A notable class of these derivatives incorporates a pyrazole moiety. Several compounds from this series have shown significant antiproliferative activity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar to nanomolar range, far exceeding the efficacy of the standard drug sorafenib (IC50 = 16.20 μM).[1][3] Another study highlighted a chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, which displayed significant cytotoxic effects against human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values as low as 0.35 µM.[4]

Furthermore, this compound derivatives containing quinoxaline scaffolds have been identified as potential inducers of apoptosis in SMMC-7721 human hepatoma cells.[5] Compounds N3 and N4 from this series exhibited greater antiproliferative activity than the well-known anticancer drug gemcitabine, inducing apoptosis by modulating the expression of apoptosis-related proteins.[5]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7a–m, o, r, s, u, w, y, z | HepG2 | 0.10–5.05 | [1][3] |

| Sorafenib (Control) | HepG2 | 16.20 | [1][3] |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | [4] |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung) | 1.46 | [4] |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 | [4] |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon) | 0.35 | [4] |

| N3 | SMMC-7721 (Hepatoma) | Markedly greater than Gemcitabine | [5] |

| N4 | SMMC-7721 (Hepatoma) | Markedly greater than Gemcitabine | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is a significant area of investigation. These compounds have been shown to inhibit key inflammatory mediators and signaling pathways. A series of pentadienone oxime ester derivatives demonstrated good inhibitory activity against nitric oxide (NO) and interleukin-6 (IL-6) production in LPS-induced RAW 264.7 cells.[6][7][8]

One particularly potent compound, (1E,3Z,4E)-1-(2-(2-chlorobenzyloxy)phenyl)-5-(pyridin-2-yl) penta-1,4-dien-3-one O-nicotinoyl oxime (compound 5j), exhibited IC50 values of 6.66 µM for NO inhibition and 5.07 µM for IL-6 inhibition.[8][9] Mechanistic studies revealed that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPK)/NF-κB signaling pathway.[6][7][9]

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| 5j | NO Inhibition (LPS-induced RAW 264.7) | 6.66 | [8] |

| 5j | IL-6 Inhibition (LPS-induced RAW 264.7) | 5.07 | [9] |

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

Antibacterial Activity

A series of novel this compound derivatives containing a thiophene sulfonate group exhibited significant bioactivity against plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs), and Xanthomonas oryzae pv. oryzae (Xoo).[10][11] Notably, compound 3k (4-((1E,4E)-5-(3-nitrophenyl)-3-oxopenta-1,4-dien-1-yl)phenylthiophene-2-sulfonate) showed an EC50 value of 11.0 µg/mL against Xac, which is significantly better than the commercial bactericides bismerthiazol (51.6 µg/mL) and thiodiazole-copper (94.7 µg/mL).[10]

Phosphorylated penta-1,4-dien-3-one derivatives have also been synthesized and evaluated for their antibacterial properties.[12][13] Compound 3g from this series displayed substantial activity against Xoo, with an EC50 value of 8.6 μg/mL.[12][13] Furthermore, derivatives containing a triazine scaffold have shown promising antibacterial effects against Xoo, R.s, and Xac.[14][15]

Quantitative Data on Antibacterial Activity

| Compound ID | Bacterial Strain | EC50 (µg/mL) | Reference |

| 3k | Xanthomonas axonopodis pv. citri (Xac) | 11.0 | [10] |

| Bismerthiazol (Control) | Xanthomonas axonopodis pv. citri (Xac) | 51.6 | [10] |

| Thiodiazole-copper (Control) | Xanthomonas axonopodis pv. citri (Xac) | 94.7 | [10] |

| 3g | Xanthomonas oryzae pv. oryzae (Xoo) | 8.6 | [12][13] |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 58.8 | [12] |

| Thiodiazole-copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 78.7 | [12] |

| 4a | Ralstonia solanacearum (R.s) | Better than Bismerthiazol | [14][15] |

Antifungal Activity

Derivatives incorporating a quinazolinone moiety have shown excellent antifungal activity.[16] Compound W12 demonstrated remarkable efficacy against Sclerotinia sclerotiorum and Phomopsis sp., with EC50 values of 0.70 µg/mL and 3.84 µg/mL, respectively, outperforming the commercial fungicide azoxystrobin.[16] In vivo studies confirmed the protective effects of W12 on oilseed rape and kiwifruit against these fungal pathogens.[16] Additionally, this compound oxime esters have shown potential as antifungal agents against G. zeae, F. oxysporum, and C. mandshurica.[17]

Quantitative Data on Antifungal Activity

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| W12 | Sclerotinia sclerotiorum | 0.70 | [16] |

| Azoxystrobin (Control) | Sclerotinia sclerotiorum | 8.15 | [16] |

| W12 | Phomopsis sp. | 3.84 | [16] |

| Azoxystrobin (Control) | Phomopsis sp. | 17.25 | [16] |

Antiviral Activity

The antiviral potential of this compound derivatives has been primarily explored against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[18] Derivatives containing a 1,3,4-thiadiazole moiety have shown remarkable antiviral activities, with several compounds exhibiting better protection against TMV than the commercial agent ribavirin.[18] For instance, compounds 4h and 4q had EC50 values of 105.01 µg/mL and 129.87 µg/mL, respectively, for protection against TMV, compared to 457.25 µg/mL for ribavirin.[18]

Phosphorylated derivatives have also demonstrated significant antiviral effects.[12][13] Compound 3h showed remarkable protective activity against TMV with an EC50 of 104.2 μg/mL, superior to ningnanmycin (386.2 μg/mL).[12] Furthermore, derivatives containing a triazine scaffold have been identified as potent antiviral agents, with compound 4a showing an excellent inactivation activity against TMV with an EC50 of 12.5 µg/mL.[14][15]

Quantitative Data on Antiviral Activity

| Compound ID | Virus | Activity Type | EC50 (µg/mL) | Reference |

| 4h | Tobacco Mosaic Virus (TMV) | Protection | 105.01 | [18] |

| 4q | Tobacco Mosaic Virus (TMV) | Protection | 129.87 | [18] |

| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | Protection | 457.25 | [18] |

| 3h | Tobacco Mosaic Virus (TMV) | Protection | 104.2 | [12] |

| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) | Protection | 386.2 | [12] |

| 4a | Tobacco Mosaic Virus (TMV) | Inactivation | 12.5 | [14][15] |

| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) | Inactivation | 13.5 | [14] |

Experimental Protocols

General Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

The most common method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation reaction.[19][20][21]

Materials:

-

Substituted aromatic aldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, dilute)

-

Diethyl ether

Procedure:

-

Dissolve the substituted aromatic aldehyde and acetone in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature.

-

Continue stirring the reaction mixture for the specified time (typically several hours) until the reaction is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid until it becomes slightly acidic.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the desired 1,5-diaryl-1,4-pentadien-3-one.

In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity Assay (Turbidimeter Test)

Principle: This method measures the growth of bacteria in a liquid medium by monitoring the turbidity. The presence of an antibacterial agent will inhibit bacterial growth, resulting in lower turbidity compared to the control.

Procedure:

-

Prepare a bacterial suspension of a specific optical density.

-

In a 96-well plate, add the bacterial suspension and different concentrations of the test compounds. Include a positive control (a known antibiotic) and a negative control (vehicle).

-

Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the EC50 value (the concentration of the compound that inhibits bacterial growth by 50%).

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Compound 5j

Caption: Inhibition of the TLR4/MAPK/NF-κB signaling pathway by Compound 5j.

General Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Design, Synthesis and Bioactivities of Novel this compound Derivatives Containing a Substituted Pyrazolyl Moiety | Semantic Scholar [semanticscholar.org]

- 4. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]

- 5. Discovery of this compound derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel Phosphorylated Penta-1,4-dien-3-one Derivatives: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Synthesis and biological activity of this compound derivatives containing triazine scaffolds | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and biological activity of this compound derivatives containing triazine scaffolds [PeerJ] [peerj.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Activity of Novel this compound Oxime Esters Bearing Heterocycle Moiety [yyhx.ciac.jl.cn]

- 18. Synthesis and Antiviral Activity of Novel this compound Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bcc.bas.bg [bcc.bas.bg]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Pentadien-3-one and its Derivatives

This guide provides a comprehensive overview of 1,4-Pentadien-3-one, including its synonyms and CAS Registry Number. Due to the limited availability of in-depth experimental and pathway information on the parent compound, this guide also explores a well-researched derivative, 1,5-diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone), to fulfill the technical requirements of this document for researchers, scientists, and drug development professionals.

Core Compound: this compound

This compound serves as the foundational structure for a variety of derivatives. Its chemical identity is established by its unique CAS number and a range of synonyms used in literature and chemical databases.

| Identifier | Value |

| IUPAC Name | penta-1,4-dien-3-one |

| Synonyms | Divinyl ketone, divinylketone, 3-pentadienone[1][2] |

| CAS Number | 1890-28-4[1][2] |

| Molecular Formula | C5H6O |

Prominent Derivative: 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone)

A prominent and extensively studied derivative is 1,5-diphenyl-1,4-pentadien-3-one, commonly known as Dibenzylideneacetone. This compound is notable for its use as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions.[3]

| Identifier | Value |

| Common Name | Dibenzylideneacetone |

| Synonyms | 1,5-Diphenylpenta-1,4-dien-3-one, trans,trans-Dibenzalacetone, trans,trans-Distyryl Ketone[3] |

| CAS Number | 538-58-9 (general)[3], 35225-79-7 (trans,trans isomer), 58321-78-1 ((Z,Z)-isomer)[4][5] |

| Molecular Formula | C17H14O |

Logical Relationship of this compound and its Diphenyl Derivative

The following diagram illustrates the structural relationship between the parent compound, this compound, and its derivative, 1,5-diphenyl-1,4-pentadien-3-one.

Further in-depth experimental protocols and signaling pathway involvement would necessitate a focused literature search on specific applications of 1,5-diphenyl-1,4-pentadien-3-one and its analogs in areas such as catalysis and medicinal chemistry. The provided information establishes the foundational chemical identities as a starting point for such investigations.

References

- 1. This compound | C5H6O | CID 543199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound, 1,5-diphenyl-|lookchem [lookchem.com]

- 4. This compound, 1,5-diphenyl-, (Z,Z)- [webbook.nist.gov]

- 5. This compound, 1,5-diphenyl-, (Z,Z)- (CAS 58321-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Health and Safety Information for 1,4-Pentadien-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1,4-Pentadien-3-one (also known as divinyl ketone). The information is compiled from various safety data sheets and scientific resources to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a highly reactive organic compound. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK-- |

| Synonyms | Divinyl ketone, Vinyl ketone | --INVALID-LINK-- |

| CAS Number | 1890-28-4 | --INVALID-LINK-- |

| Molecular Formula | C5H6O | --INVALID-LINK-- |

| Molecular Weight | 82.10 g/mol | --INVALID-LINK-- |

| Boiling Point | 98.7°C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.8811 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 39.6 mmHg at 25°C | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is provided in the table below.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | --INVALID-LINK-- |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | --INVALID-LINK-- |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | --INVALID-LINK-- |

Signal Word: Danger[1]

Toxicological Information

| Toxicity Data | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | Data not available | - | - | [2][3] |

| Acute Dermal Toxicity (LD50) | Data not available | - | - | [2][3] |

| Acute Inhalation Toxicity (LC50) | Data not available | - | - | [2][3] |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.[2]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[2] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

-

Handling: Handle in a well-ventilated place.[2] Wear suitable protective clothing, gloves, and eye/face protection.[2] Avoid contact with skin and eyes and avoid breathing vapors or mist.[2] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, open flames, and hot surfaces.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.[2]

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that are chemically resistant.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the searched literature. However, standardized OECD guidelines are typically followed for assessing chemical hazards.

General Protocol for In Vitro Skin Irritation Testing (based on OECD Guideline 439):

-

Test System: Reconstituted human epidermis (RhE) model.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the tissue surface.

-

The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.

General Protocol for In Vitro Eye Irritation Testing (based on OECD Guideline 492):

-

Test System: Reconstructed human cornea-like epithelium (RhCE) model.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea model.

-

After a defined exposure time, the substance is rinsed off.

-

The tissue is incubated for a post-exposure period.

-

-

Endpoint: Cell viability is measured using a quantitative method (e.g., MTT assay). A decrease in viability below a specified level indicates the potential for eye irritation.

Visualizations

The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.

References

The Chemistry and Therapeutic Potential of 1,4-Pentadien-3-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,4-pentadien-3-one scaffold, a core structural motif in a class of compounds also known as divinyl ketones, has garnered significant attention in medicinal chemistry and drug development. These compounds, which are structural analogs of curcumin, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Their versatile reactivity and potential for chemical modification make them a promising platform for the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential in drug development.

Physicochemical and Spectroscopic Properties

The parent this compound is a highly reactive molecule that can be challenging to isolate and store due to its tendency to polymerize.[1] However, its derivatives, particularly those with aryl substitutions at the 1 and 5 positions, exhibit greater stability. The physicochemical properties of several key this compound derivatives are summarized in Table 1. Spectroscopic analysis is crucial for the characterization of these compounds, with 1H and 13C NMR being the primary methods for structural elucidation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | logP | Reference |

| This compound (Divinyl ketone) | C5H6O | 82.10 | Solid at room temp. | 98.7 at 760 mmHg | 0.927 | [2] |

| 1,5-Diphenyl-1,4-pentadien-3-one | C17H14O | 234.29 | Bright-yellow solid | - | - | [3] |

| 1,5-bis(4-Hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one | C19H18O5 | 326.34 | - | - | 3.31 | [4] |

| 1,5-bis(4-Chlorophenyl)-1,4-pentadien-3-one | C17H12Cl2O | 303.18 | - | - | - | |

| 1,5-bis(4-Methylphenyl)-1,4-pentadien-3-one | C19H18O | 262.34 | - | - | - |

Table 1: Physicochemical Properties of Selected this compound Derivatives.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Aromatic aldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

Ethanol (solvent)

-

Aqueous sodium hydroxide (catalyst)

-

Dilute hydrochloric acid

Procedure:

-

A solution of the aromatic aldehyde and acetone is prepared in ethanol.

-

An aqueous solution of sodium hydroxide is added dropwise to the mixture with vigorous stirring at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

A general workflow for the synthesis of this compound derivatives is depicted in the following diagram.

Caption: General workflow for the synthesis of 1,5-diaryl-1,4-pentadien-3-ones.

Chemical Reactivity

The reactivity of the this compound core is dominated by its conjugated system, which includes two electrophilic β-carbon atoms, making it susceptible to nucleophilic attack.

Michael Addition

The presence of the α,β-unsaturated ketone moieties makes this compound derivatives excellent Michael acceptors. They readily react with a variety of nucleophiles, including thiols and amines. This reactivity is believed to be a key aspect of their biological activity, as they can form covalent adducts with cysteine residues in proteins.[5]

Diels-Alder Reaction

The double bonds in the dienone system can also act as dienophiles in Diels-Alder reactions, allowing for the construction of complex cyclic structures. The reaction of divinyl ketone with cyclic dienes has been shown to proceed with high diastereoselectivity.[6][7]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of this compound derivatives against various cancer cell lines.[8][9] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity of Selected this compound Derivatives.

| Cell Line | IC50 (µM) | Reference |

| HepG2 (Hepatocellular carcinoma) | 0.10 - 5.05 | [9] |

| PC-3 (Prostate cancer) | - | [8] |

| SMMC-7721 (Hepatocellular carcinoma) | - | [10] |

One of the primary mechanisms of action for the anticancer effects of these compounds is the inhibition of the ubiquitin-proteasome system. Specifically, they have been shown to target the chymotrypsin-like activity of the 20S proteasome.

Caption: Inhibition of the proteasome by this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are largely attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. These compounds have been shown to inhibit the activation of IκB kinase (IKK), which is a critical step in the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antiviral and Antibacterial Activities

Derivatives of this compound have also shown promising activity against a range of viruses and bacteria. For instance, certain derivatives have demonstrated significant inhibitory activity against the tobacco mosaic virus (TMV).[4] Their antibacterial effects have been noted against various bacterial strains.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis, amenability to chemical modification, and diverse range of biological activities make it an attractive starting point for drug discovery programs. The well-documented anticancer and anti-inflammatory properties, coupled with emerging evidence of antiviral and antibacterial effects, highlight the broad therapeutic potential of this class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical utility. The continued exploration of their mechanisms of action will further aid in the rational design of next-generation this compound-based therapeutics.

References

- 1. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 2. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of proteasome activity by curcumin and didemethylcurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of this compound derivatives containing triazine scaffolds [PeerJ] [peerj.com]

- 5. Symmetrical α-bromoacryloylamido diaryldienone derivatives as a novel series of antiproliferative agents. Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium-Lewis acid catalyzed asymmetric Diels-Alder reactions between dienes and alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Bioactivities of Novel this compound Derivatives Containing a Substituted Pyrazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of this compound derivatives containing quinoxaline scaffolds as potential apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Experimental Protocol for the Nazarov Cyclization of Divinyl Ketones

Introduction

The Nazarov cyclization is a powerful acid-catalyzed reaction in organic synthesis used to construct cyclopentenones from divinyl ketones.[1][2] This pericyclic reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate, which is generated by the activation of the divinyl ketone with a Brønsted or Lewis acid.[3][4] The resulting cyclopentenones are valuable building blocks and are present in numerous natural products.[1][5] Modern advancements have introduced catalytic and asymmetric variations, broadening the scope and utility of this transformation.[6][7] This document provides a detailed, representative experimental protocol for performing a Lewis acid-catalyzed Nazarov cyclization.

Reaction Mechanism & Workflow

The generally accepted mechanism for the Nazarov cyclization involves several key steps.[2][8] First, the acid catalyst coordinates to the carbonyl oxygen of the divinyl ketone, which generates a pentadienyl cation.[9] This intermediate must adopt an s-trans/s-trans conformation for the subsequent step to occur.[9] The crucial step is a 4π-conrotatory electrocyclization, which forms a new carbon-carbon bond and produces an oxyallyl cation.[8][10] Finally, elimination of a proton followed by tautomerization yields the stable cyclopentenone product.[2][9]

Caption: General workflow for the Nazarov cyclization.

Representative Experimental Protocol

This protocol is a general guideline for the Lewis acid-promoted Nazarov cyclization of a divinyl ketone, adapted from a typical procedure.[2]

Materials and Equipment:

-

Reactant: Divinyl ketone substrate

-

Catalyst: Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane (DCM)

-

Solvent: Anhydrous dichloromethane (DCM)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the divinyl ketone (1.0 equivalent).

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Catalyst Addition: Add the tin(IV) chloride solution (2.0 equivalents) dropwise to the cooled, stirring reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Stir the resulting biphasic mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final cyclopentenone product.[2]

Data Presentation: Examples of Nazarov Cyclization Conditions

The efficiency and outcome of the Nazarov cyclization are highly dependent on the substrate, the choice of acid promoter, and the reaction conditions. The following table summarizes various conditions reported in the literature.

| Entry | Substrate Type | Acid Promoter (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | General Divinyl Ketone | SnCl₄ (2.0) | DCM | 0 to RT | 30 min | 75 |

| 2 | α-Alkoxy Divinyl Ketone | Hydroxylamine Catalyst | - | - | - | 60-79 |

| 3 | Aryl-Substituted Divinyl Ketone | Sc(OTf)₃ (catalytic) | - | - | - | Good to Excellent |

| 4 | Simple Acyclic Divinyl Ketone | Chiral Brønsted Acid (IDPi) | Toluene | 25 | - | Good |

| 5 | Heteroaromatic Divinyl Ketone | FeCl₃ (catalytic) | Ionic Liquid | - | - | High |

| 6 | N-Acylazo Substrate (Diaza-Nazarov) | TFA (1.2) | - | 23 | - | 97 |

This table is a compilation of data from multiple sources to illustrate the variety of conditions.[2][4][6][7][11]

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product synthesis via oxidative Nazarov cyclization - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. youtube.com [youtube.com]

- 10. Nazarov Cyclization [organic-chemistry.org]

- 11. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4-Pentadien-3-one as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,4-pentadien-3-one and its derivatives. This versatile precursor serves as a valuable building block for a variety of significant organic transformations, including pericyclic reactions, cyclizations, and conjugate additions, leading to the synthesis of complex carbocyclic and heterocyclic scaffolds. Several derivatives of this compound have demonstrated noteworthy biological activities, particularly in the realm of anticancer research.

Synthesis of 1,5-Diaryl-1,4-pentadien-3-ones

Substituted 1,4-pentadien-3-ones, particularly 1,5-diaryl derivatives, are commonly synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base.

Experimental Protocol: Synthesis of 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one

A solution of p-anisaldehyde (0.61 mL, 5.1 mmol) and 4-(4'-methoxyphenyl)-3-buten-2-one (0.60 g, 3.4 mmol) in ethanol (15 mL) is prepared in a 100 mL round-bottom flask. A solution of potassium hydroxide (0.8 g) in water (20 mL) is added dropwise to the stirred solution over two minutes. The reaction mixture is stirred for an additional 30 minutes. The resulting solid precipitate is collected by vacuum filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one.[1]

Characterization Data for 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one: [1]

-

¹H NMR (CDCl₃): δ 7.73 (d, J=16.0 Hz), 7.57 (d, J=8.9 Hz), 6.90 (d, J=8.6 Hz and d, J=16.4 Hz), 3.85 (s).

-

Note: The coupling constants of the alkene protons confirm the E-geometry.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation generated upon treatment with a protic or Lewis acid.

Application: Synthesis of Cyclopenta[b]indoles

A notable application of the Nazarov cyclization is the synthesis of cyclopenta[b]indoles from 1,4-pentadien-3-ol precursors. This intramolecular interrupted Nazarov cyclization provides a route to biologically important indole derivatives.[2]

Experimental Protocol: FeBr₃-Catalyzed Synthesis of 2-Phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole

To a solution of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol (0.2 mmol) in chloroform (2 mL), iron(III) bromide (0.06 mmol) is added. The reaction mixture is stirred at 50 °C for 30 minutes and monitored by TLC. Upon completion, the product is purified by flash column chromatography on silica gel (petroleum ether/EtOAc) to afford the desired cyclopenta[b]indole.[3][4]

Quantitative Data for Nazarov Cyclization of Substituted 1,4-Pentadien-3-ols: [4]

| Entry | Substrate Substituent (R¹) | Substrate Substituent (R²) | Product | Yield (%) |

| 1 | Phenyl | H | 2-Phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 75 |

| 2 | 4-Methylphenyl | H | 2-(4-Methylphenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 81 |

| 3 | 4-Methoxyphenyl | H | 2-(4-Methoxyphenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 85 |

| 4 | 4-Fluorophenyl | H | 2-(4-Fluorophenyl)-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 78 |

| 5 | Naphthyl | H | 2-Naphthyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 63 |

Experimental Workflow for Nazarov Cyclization

Caption: General workflow for the Lewis acid-catalyzed Nazarov cyclization.

Michael Addition

1,4-Pentadien-3-ones and their derivatives are excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Application: Synthesis of 3-Substituted Indoles

The Michael addition of indoles to 1,5-diaryl-1,4-pentadien-3-ones provides a straightforward route to 3-substituted indole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Michael Addition of Indole to 1,5-Diphenyl-1,4-pentadien-3-one